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molecular formula C13H12ClN3O2 B2473128 1-(2-chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1824708-16-8

1-(2-chloro-4-cyclopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2473128
M. Wt: 277.71
InChI Key: MPPXFIMRSPKELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403833B2

Procedure details

To crude 1-azido-2-chloro-4-cyclopropylbenzene (0.2 M solution in THF) was added methyl 3-oxobutanoate (146 g, 1254 mmol) and the resulting mixture was cooled to 5° C. NaOMe (232 mL, 1254 mmol) was added slowly forming a precipitate and the mixture was stirred at RT for 64 hrs. The resulting suspension was cooled in an ice bath and water (2 L) was added. The mixture was transferred to a separating funnel and the aqueous layer was extracted with Me-THF (500 mL). The aqueous layer was acidified with 2M HCl (aq) and extracted with EtOAc (2 L) (1×) and (1 L) (2×). The combined organic extracts were washed with water (1 L) and brine (1 L), dried over Na2SO4, filtered and concentrated under reduced pressure to give an orange oily residue. Water (300 mL) was added and the mixture was stirred for 30 min, filtered, washed with water and dried under reduced pressure to give the title compound as orange crystals.
Name
1-azido-2-chloro-4-cyclopropylbenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
232 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:12][CH2:11]2)=[CH:6][C:5]=1[Cl:13])=[N+:2]=[N-:3].O=[C:15]([CH3:21])[CH2:16][C:17]([O:19]C)=[O:18].C[O-].[Na+]>O>[Cl:13][C:5]1[CH:6]=[C:7]([CH:10]2[CH2:11][CH2:12]2)[CH:8]=[CH:9][C:4]=1[N:1]1[C:15]([CH3:21])=[C:16]([C:17]([OH:19])=[O:18])[N:3]=[N:2]1 |f:2.3|

Inputs

Step One
Name
1-azido-2-chloro-4-cyclopropylbenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C=C(C=C1)C1CC1)Cl
Name
Quantity
146 g
Type
reactant
Smiles
O=C(CC(=O)OC)C
Step Two
Name
NaOMe
Quantity
232 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 64 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separating funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Me-THF (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2 L) (1×) and (1 L) (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (1 L) and brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange oily residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C1CC1)N1N=NC(=C1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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